molecular formula C19H21ClFN3O B4423965 N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE

N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE

Cat. No.: B4423965
M. Wt: 361.8 g/mol
InChI Key: SWSPUTPLVMXIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and the piperazine core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through an amide bond formation reaction using 2-chlorobenzoic acid and the intermediate compound obtained from the previous step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-2-[4-(4-METHYLBENZYL)PIPERAZINO]ACETAMIDE
  • N-(2-CHLOROPHENYL)-2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETAMIDE
  • N-(2-CHLOROPHENYL)-2-[4-(4-BROMOBENZYL)PIPERAZINO]ACETAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c20-17-3-1-2-4-18(17)22-19(25)14-24-11-9-23(10-12-24)13-15-5-7-16(21)8-6-15/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSPUTPLVMXIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.